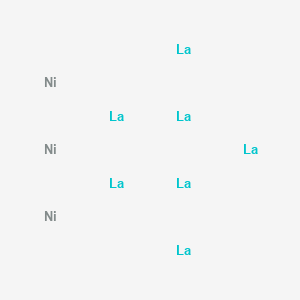
Lanthanum--nickel (7/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum–nickel (7/3) is an intermetallic compound composed of lanthanum and nickel in a 7:3 ratio. This compound is part of a broader family of lanthanum-nickel alloys, which exhibit unique properties due to the combination of a rare earth element (lanthanum) and a transition metal (nickel). These alloys are known for their applications in hydrogen storage, catalysis, and various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
Lanthanum–nickel (7/3) can be synthesized through various methods, including:
Co-precipitation: This involves the simultaneous precipitation of lanthanum and nickel salts from a solution, followed by calcination to form the desired alloy.
Solid-State Reaction: This method involves the direct reaction of lanthanum oxide and nickel oxide at high temperatures to form the alloy.
Industrial Production Methods
Industrial production of lanthanum–nickel (7/3) typically involves high-temperature reduction processes, where lanthanum oxide and nickel oxide are reduced in a hydrogen atmosphere to form the alloy. This method ensures high purity and uniformity of the final product .
化学反応の分析
Types of Reactions
Lanthanum–nickel (7/3) undergoes several types of chemical reactions, including:
Hydrogenation: The alloy can absorb hydrogen to form hydrides, which are useful for hydrogen storage applications.
Oxidation: The alloy can be oxidized at elevated temperatures, forming lanthanum oxide and nickel oxide.
Catalytic Reactions: Lanthanum–nickel (7/3) can act as a catalyst in various reactions, such as the dry reforming of methane.
Common Reagents and Conditions
Hydrogenation: Typically conducted at low temperatures and moderate pressures to form hydrides.
Oxidation: Requires elevated temperatures and an oxygen-rich environment.
Catalytic Reactions: Often involve the use of methane and carbon dioxide at high temperatures.
Major Products
Hydrides: Formed during hydrogenation reactions.
Oxides: Formed during oxidation reactions.
科学的研究の応用
Lanthanum–nickel (7/3) has a wide range of scientific research applications, including:
Hydrogen Storage: The alloy’s ability to absorb and release hydrogen makes it valuable for hydrogen storage systems.
Catalysis: Used as a catalyst in various chemical reactions, including hydrogenation and dry reforming of methane.
Magnetic Materials: Lanthanum-doped nickel ferrites exhibit improved magnetic properties, making them useful in magnetic devices.
Environmental Applications: Lanthanum-doped nickel oxide nanostructures are used for the degradation of pollutants like rhodamine B.
作用機序
The mechanism by which lanthanum–nickel (7/3) exerts its effects varies depending on the application:
Hydrogen Storage: The alloy absorbs hydrogen to form hydrides, which can be released upon heating.
Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Magnetic Properties: The incorporation of lanthanum into nickel ferrites enhances their magnetic properties by altering the crystal structure and magnetic interactions.
類似化合物との比較
Lanthanum–nickel (7/3) can be compared with other lanthanum-nickel alloys, such as:
Lanthanum–nickel (5/1): Known for its hydrogen storage capacity.
Lanthanum–nickel (2/1): Used in catalytic applications.
Lanthanum–nickel (3/1): Exhibits unique magnetic properties.
Lanthanum–nickel (7/3) is unique due to its specific ratio of lanthanum to nickel, which imparts distinct properties suitable for hydrogen storage and catalytic applications .
特性
CAS番号 |
12057-13-5 |
|---|---|
分子式 |
La7Ni3 |
分子量 |
1148.418 g/mol |
IUPAC名 |
lanthanum;nickel |
InChI |
InChI=1S/7La.3Ni |
InChIキー |
ZFYQTCLEJJBELX-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[La].[La].[La].[La].[La].[La].[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


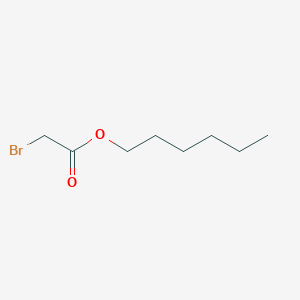
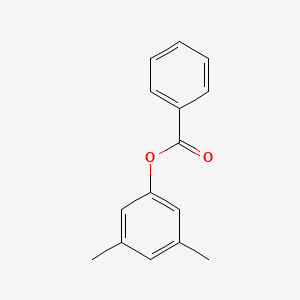


![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)
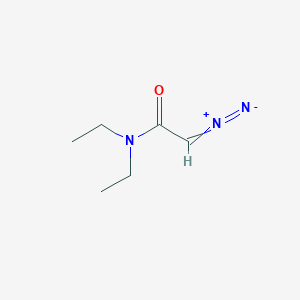
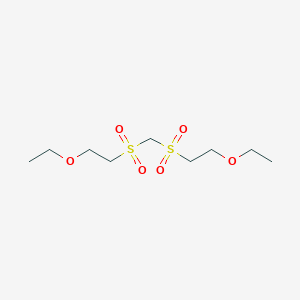

![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
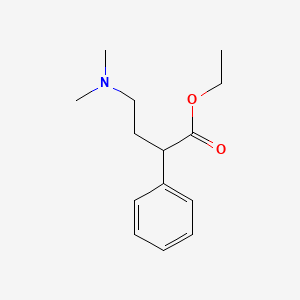
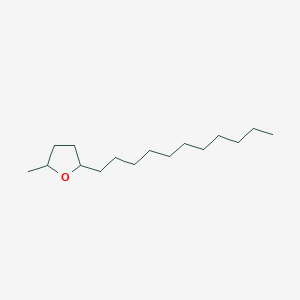
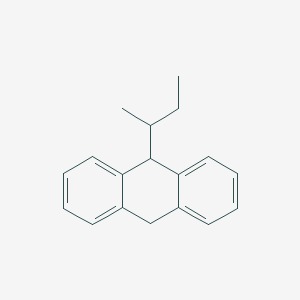
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

